molecular formula C6H9Cl2NO B1330124 3,3-Dichloroazepan-2-one CAS No. 1709-14-4

3,3-Dichloroazepan-2-one

Cat. No.: B1330124
CAS No.: 1709-14-4
M. Wt: 182.04 g/mol
InChI Key: YBOFMSCOQHPFRN-UHFFFAOYSA-N
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Description

3,3-Dichloroazepan-2-one: is a heterocyclic organic compound with the molecular formula C6H9Cl2NO and a molecular weight of 182.04 g/mol . This compound features a six-membered ring structure containing a carbonyl group and two chlorine atoms. 3,3-dichloroazetidine-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroazepan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For example, the use of Lewis acid catalysts such as BBr3 and additives like P2O5 can facilitate the formation of the azepine ring . Another method involves the Pd-catalyzed addition of tethered amides to phenyl acetylenes .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloroazepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are often employed.

    Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce additional halogen atoms into the compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-Dichloroazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: BET bromodomain inhibitors .

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dichloroazepan-2-one involves its interaction with specific molecular targets. For instance, as a BET bromodomain inhibitor , it binds to the bromodomains of BET proteins, thereby inhibiting their function . This interaction can disrupt the regulation of gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

    1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar azepine ring structure and are also used as BET bromodomain inhibitors.

    Dibenzazepinones: Structurally analogous to 3,3-Dichloroazepan-2-one, these compounds are found in pharmaceutically relevant molecules.

Uniqueness: this compound is unique due to its dichloro substitution , which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and can be leveraged in various applications.

Properties

IUPAC Name

3,3-dichloroazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFMSCOQHPFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279508
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-14-4
Record name MLS002638289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of 3,3-dichloroazepan-2-one in the synthesis of azepanedione oximes?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of azepanedione oxime derivatives []. The compound undergoes treatment with morpholine, followed by either acidic hydrolysis or condensation with phenyldiazonium chloride. These reactions lead to the formation of azepane-2,3-dione or 4-(phenylhydrazono)azepane-2,3-dione respectively, which are then further reacted with O-aryl-hydroxylamines to yield the desired azepanedione oximes [].

Q2: Are there any alternative synthetic routes to azepanedione oximes that bypass the use of this compound?

A2: While the provided research [] focuses on a specific synthetic route utilizing this compound, exploring alternative pathways is an active area of research in organic chemistry. Factors like reaction yield, cost-effectiveness, and the generation of unwanted byproducts influence the selection of a synthetic strategy. Further investigation into the chemical literature and ongoing research efforts may reveal alternative approaches to synthesize azepane-2,3-dione oxime derivatives.

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